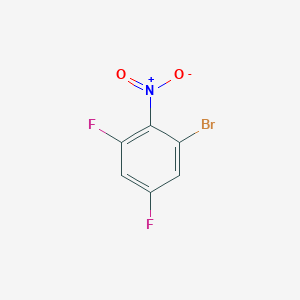

2-Bromo-4,6-difluoronitrobenzene

Overview

Description

2-Bromo-4,6-difluoronitrobenzene (CAS: 884494-38-6) is a halogenated aromatic compound featuring a nitro group (-NO₂) and two fluorine atoms at positions 4 and 6, along with a bromine atom at position 2. Its molecular formula is C₆H₂BrF₂NO₂, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing nitro group and halogen substituents, making it suitable for nucleophilic aromatic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoronitrobenzene typically involves the nitration of 2-Bromo-4,6-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Reduction: The major product is 2-Bromo-4,6-difluoroaniline.

Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-4,6-difluoronitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Reactions Involving this compound:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Oxidation: Under specific conditions, the compound can undergo oxidation reactions.

| Reaction Type | Typical Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Substituted benzene derivatives |

| Reduction | Pd/C, tin(II) chloride | 2-Bromo-4,6-difluoroaniline |

| Oxidation | Potassium permanganate | Various oxidized products |

Medicinal Chemistry

Pharmaceutical Applications:

Research indicates that this compound exhibits biological activity that may be relevant in pharmacological contexts. Its halogenated structure can influence its interaction with biological targets.

Case Studies:

- Anticancer Research: Studies have explored the compound's potential as a precursor for synthesizing novel anticancer agents.

- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes related to diseases such as Parkinson's have shown promise.

Material Science

Precursor for Advanced Materials:

In materials science, this compound is utilized as a precursor for synthesizing materials with specific electronic or optical properties. Its unique structure allows for the development of functionalized polymers and nanomaterials.

Application Examples:

- Conductive Polymers: The compound can be used to create polymers with enhanced conductivity.

- Optoelectronic Devices: Its derivatives are being studied for applications in organic light-emitting diodes (OLEDs).

Chemical Biology

Biochemical Pathway Studies:

The compound is employed in chemical biology to study various biochemical pathways and mechanisms involving aromatic compounds. It helps researchers understand how halogenated compounds interact with biological systems.

Research Focus Areas:

- Mechanistic Studies: Understanding the interactions between this compound and cellular targets.

- Environmental Impact Assessments: Investigating the degradation pathways and environmental behavior of halogenated compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoronitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group. This activation makes the bromine and fluorine atoms more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

Key structural analogs differ in halogen types, substituent positions, or functional groups, which significantly alter their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Comparison of 2-Bromo-4,6-difluoronitrobenzene with Similar Compounds

Research Findings and Industrial Relevance

- Textile Industry : Halogenated nitroanilines, such as 2-bromo-4,6-dinitroaniline, are degradation products of dyes like Disperse Blue 78. Their high polarity complicates GC analysis due to peak tailing, necessitating advanced detection methods (e.g., ATD-GC/MS) .

- Synthetic Intermediates : this compound’s fluorine atoms enhance stability in harsh reaction conditions, making it preferable for synthesizing fluorinated pharmaceuticals .

- Safety Considerations : Compounds like 1,3-dichloro-4,6-dinitrobenzene (detected in garments) are classified as skin sensitizers under REACH, highlighting the need for stringent controls on halogenated aromatics .

Biological Activity

2-Bromo-4,6-difluoronitrobenzene (BDFN) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a nitrobenzene ring. The molecular formula is CHBrFNO, with a molecular weight of approximately 236.01 g/mol. The unique arrangement of these substituents influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that BDFN exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that BDFN may disrupt bacterial cell membranes or inhibit critical metabolic enzymes, leading to antimicrobial effects.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways.

- Hepatotoxicity : A recent study highlighted the hepatotoxic effects of related compounds, such as 2-bromo-4,6-dinitroaniline, indicating potential liver damage and systemic inflammation upon exposure .

The mechanisms underlying the biological activities of BDFN can be summarized as follows:

-

Antimicrobial Mechanism :

- Membrane Disruption : BDFN may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism, thereby stunting growth and proliferation.

-

Anticancer Mechanism :

- Apoptosis Induction : BDFN may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : By interfering with cellular signaling pathways, BDFN can halt the progression of the cell cycle in cancerous cells.

- Toxicological Effects :

Antimicrobial Activity Study

A study was conducted to evaluate the antimicrobial efficacy of BDFN against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.

| Strain Tested | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Hepatotoxicity Assessment

In a multi-omics analysis involving rats exposed to 100 mg/kg of a related compound (BDNA), significant hepatotoxicity was observed. Indicators such as alanine aminotransferase (ALT) levels were markedly elevated, indicating liver damage.

| Indicator | Control Group (U/L) | BDNA Group (U/L) |

|---|---|---|

| ALT | 30 | 150 |

| AST | 25 | 120 |

| HSI | 5 | 10 |

Q & A

Q. Basic: What are the recommended synthetic routes for preparing 2-bromo-4,6-difluoronitrobenzene in laboratory settings?

Methodological Answer:

A common approach involves sequential halogenation and nitration steps. Starting with 1,3-difluorobenzene, bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C yields 2-bromo-1,3-difluorobenzene. Subsequent nitration with fuming HNO₃ and H₂SO₄ at 50–60°C introduces the nitro group at the para position relative to bromine, forming this compound. Reaction optimization requires strict temperature control to avoid polybromination or over-nitration .

Key Data:

- Bromination yield: ~75% (FeBr₃ catalyst, 4h)

- Nitration yield: ~65% (HNO₃:H₂SO₄ 1:3 ratio)

Q. Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions. For example, fluorine atoms at C4 and C6 show distinct coupling patterns (e.g., J₃,4 and J₅,6 ~8–12 Hz in ¹⁹F NMR) .

- HPLC : Use a C18 column with UV detection (λ=254 nm) to assess purity (>98% required for synthetic intermediates). Retention times can be cross-referenced with known standards .

- Elemental Analysis : Validate Br, F, and N content (±0.3% deviation from theoretical values).

Q. Advanced: How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing nitro group (meta-directing) and fluorine atoms (ortho/para-directing) create a polarized aromatic ring, enhancing NAS at the bromine position. Fluorine’s inductive effect increases the electrophilicity of the adjacent carbon, facilitating displacement by nucleophiles (e.g., amines or thiols). Kinetic studies show a 10-fold rate increase compared to non-fluorinated analogs. However, steric hindrance from fluorine may reduce yields in bulky nucleophile reactions .

Experimental Design:

- Compare reaction rates with 2-bromo-4,6-dinitrobenzene (no fluorine) under identical conditions.

- Monitor intermediates via LC-MS to identify regioselectivity.

Q. Advanced: What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

Discrepancies arise from solvent purity, temperature, and crystallinity. To standardize measurements:

Recrystallization : Purify the compound from ethanol/water (1:5) to remove impurities affecting solubility .

Gravimetric Analysis : Dissolve 100 mg in 10 mL solvent (e.g., DCM, THF) at 25°C, filter undissolved material, and evaporate to determine solubility (mg/mL).

DSC/TGA : Assess polymorphic forms that may alter solubility profiles .

Reported Data:

- DCM: 45 mg/mL

- THF: 28 mg/mL

- Water: <0.1 mg/mL

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (LD50 oral rat: 320 mg/kg) .

- Storage : In amber glass bottles under nitrogen at –20°C to prevent decomposition.

- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Q. Advanced: How is this compound utilized in the synthesis of bioactive molecules?

Methodological Answer:

The compound serves as a key intermediate in pharmaceuticals:

- Antimicrobial Agents : NAS with piperazine derivatives yields compounds with MIC values ≤2 µg/mL against S. aureus .

- Agrochemicals : Coupling with thiophenols produces herbicides (e.g., 80% inhibition of Arabidopsis growth at 10 ppm) .

Case Study:

Synthesis of a fluorinated kinase inhibitor:

NAS with 4-aminopyridine (DMF, 80°C, 12h).

Pd-catalyzed Suzuki coupling to introduce a biaryl group.

Final yield: 42% after column chromatography .

Q. Advanced: What computational methods predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states. The nitro group stabilizes negative charge buildup at the bromine site during NAS (ΔG‡ ~15 kcal/mol).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict attack sites .

Q. Basic: What are the environmental hazards associated with this compound?

Methodological Answer:

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDAMEPMZLNCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660585 | |

| Record name | 1-Bromo-3,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-38-6 | |

| Record name | 1-Bromo-3,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.